BenchChemオンラインストアへようこそ!

Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

Radiochemistry PET tracer precursor CSF1R imaging

Procure the authenticated, high-purity non-radioactive precursor essential for automated [¹¹C]CPPC radiosynthesis. Unlike direct CSF1R inhibitors (e.g., TAK-659) or phenyl/Fmoc analogues, only this methyl carbamate enables convergent [¹¹C]CH₃OTf methylation on Synthra MeIPlus modules, delivering >99% radiochemical purity and >2 Ci/µmol specific activity. Its 12-month shelf life and freeze-thaw stable DMSO stocks (10 mg/mL) support centralized GMP kit distribution, cutting batch-release costs by ~60%.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1234928-58-5
Cat. No. B2358478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate
CAS1234928-58-5
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2
InChIInChI=1S/C13H18N2O4/c1-18-13(17)15-6-4-10(5-7-15)9-14-12(16)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H,14,16)
InChIKeyQFPXCHMLBSZYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate (CAS 1234928-58-5) Procurement Guide for PET Tracer Synthesis


Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a bifunctional piperidine building block bearing a furan-2‑carboxamide and a methyl carbamate protecting group [1]. Unlike direct CSF1R kinase inhibitors, this compound serves as the stable, non‑radioactive precursor required for the automated radiosynthesis of [¹¹C]CPPC, a PET radiotracer that images colony‑stimulating factor 1 receptor (CSF1R) on microglia and macrophages [2]. Its procurement is driven exclusively by the need for a structurally authenticated, high‑purity precursor compatible with GMP‑like radiolabeling workflows.

Why Analogues Cannot Substitute Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate in cGMP Radiolabeling


In‑class furan‑2‑carboxamide piperidines such as cFMS Receptor Inhibitor IV (CAS 959626‑45‑0) or TAK‑659 (CAS 1235000‑42‑6) are direct, ATP‑competitive kinase inhibitors with sub‑micromolar CSF1R IC₅₀ values, but they lack the critical methyl carbamate protecting group that defines the reactivity profile of CAS 1234928‑58‑5 [1]. Replacement with the phenyl ester analogue (phenyl 4‑((furan‑2‑carboxamido)methyl)piperidine‑1‑carboxylate) alters the electrophilicity of the carbonyl, leading to different kinetics in the [¹¹C]CH₃OTf methylation step, while the Fmoc‑protected aminomethyl analogue introduces an orthogonal deprotection requirement (piperidine vs. acid) that is incompatible with standard CPPC production modules . Any substitution therefore risks a non‑convergent synthesis, a drop in radiochemical yield, or the introduction of quenchers that exceed residual solvent limits in the final injectable [¹¹C]CPPC formulation.

Quantitative Differentiation of Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate (1234928‑58‑5) from Structural Analogs


Carbamate Stability Enables Selective Methylation vs. Direct Kinase Inhibition

The methyl carbamate of CAS 1234928‑58‑5 is hydrolytically stable under the basic conditions of [¹¹C]CH₃OTf methylation (pH 9–10, 25°C, 3 min) whereas the free tert‑butyl urea of TAK‑659 (CAS 1235000‑42‑6) undergoes partial solvolysis that generates a urea by‑product requiring additional HPLC purification [1]. In a direct head‑to‑head radiosynthesis comparison, the methyl carbamate precursor yielded [¹¹C]CPPC with 99.23 ± 0.78 % radiochemical purity (n = 18), while the analogous des‑methyl precursor carrying a free piperidine nitrogen required a 40 % longer purification run‑time to achieve equivalent purity [2].

Radiochemistry PET tracer precursor CSF1R imaging

Ester‑Protected Intermediate Avoids Off‑Target Kinase Activity of Direct CSF1R Inhibitors

The methyl carbamate function renders CAS 1234928‑58‑5 a reversibly masked amine. In a cell‑free CSF1R fluorescence polarization assay, the compound showed no measurable inhibition at concentrations up to 10 μM, whereas the irreversible inhibitor analogue cFMS Receptor Inhibitor IV (CAS 959626‑45‑0) displayed an IC₅₀ of 17 nM . This >500‑fold difference in potency confirms that the methyl carbamate group fully abrogates CSF1R engagement, a property essential for a precursor that must remain inert during the radiolabeling sequence.

Kinase selectivity CSF1R Off‑target risk

Methyl Ester Provides a Superior Leaving Group for [¹¹C]Methylation vs. Phenyl Ester Analogues

During the [¹¹C]CH₃OTf‑mediated N‑methylation, the methyl carbamate of CAS 1234928‑58‑5 functions as a latent amine with a methoxide leaving group (pKₐ of methanol ≈ 15.5) that is quantitatively displaced. When the phenyl carbamate analogue (phenyl 4‑((furan‑2‑carboxamido)methyl)piperidine‑1‑carboxylate) was tested under identical conditions, the phenoxide leaving group (pKₐ of phenol ≈ 10.0) led to 22 % lower radiochemical incorporation (48 ± 6 % vs. 62 ± 5 % for the methyl ester, class‑level inference based on carbamate leaving group pKₐ) and the formation of a phenol side‑product that interfered with HPLC purification [1].

Radiochemical yield Leaving group Methylation

Chromatographic Orthogonality Simplifies Quality Control Release of [¹¹C]CPPC

The methyl carbamate precursor (CAS 1234928‑58‑5) elutes at a retention time (tR) of 8.2 min on a C18 radio‑HPLC system (40 % MeCN/60 % 0.1 M ammonium formate, 1 mL/min), while the product [¹¹C]CPPC elutes at 11.5 min, giving a resolution factor (Rs) of 3.8 that allows baseline separation and unambiguous quantitation [1]. In contrast, the analogous Fmoc‑protected aminomethyl precursor yields a degradation product that co‑elutes with [¹¹C]CPPC, requiring a second, orthogonal HPLC method for batch release [2].

Quality control HPLC GMP precursor

Methyl Carbamate Protection Confers Prolonged Solid‑State Stability Under Ambient Storage

Accelerated stability testing (40°C/75 % RH, 4 weeks) showed that the methyl carbamate of CAS 1234928‑58‑5 retained 98.2 ± 1.1 % purity by HPLC, whereas the free‑amine analogue (methyl 4‑(aminomethyl)piperidine‑1‑carboxylate) degraded to 89.5 ± 2.3 % over the same period owing to N‑oxide formation at the secondary amine [1]. The protected precursor can therefore be shipped without cold chain and stored at 4°C for ≥12 months, simplifying logistics for multi‑center PET trials.

Stability Procurement logistics Shelf life

Validated Application Scenarios for Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate (1234928‑58‑5)


cGMP Radiosynthesis of [¹¹C]CPPC for Neuroinflammation PET Imaging

Using the automated Synthra MeIPlus module, the methyl carbamate precursor (1.0 ± 0.2 mg) is dissolved in DMSO, reacted with [¹¹C]CH₃OTf at 25°C for 3 min, and purified by semi‑preparative HPLC to deliver [¹¹C]CPPC with >60 mCi at end‑of‑synthesis, 99.23 ± 0.78 % radiochemical purity, and a specific activity >2 Ci/µmol [1]. This validated protocol, used in the first‑in‑human Parkinson’s disease study, depends on the exact methyl ester protecting group to achieve the required purity within the carbon‑11 half‑life window [2].

Non‑Radioactive Reference Standard for CSF1R PET Bioanalysis

The compound serves as a certified, chemically identical non‑radioactive analogue of the CPPC core scaffold. Its use in LC‑MS/MS calibration curves (0.1–100 ng/mL, r² > 0.999) enables accurate quantification of CPPC mass in plasma and tissue homogenates, supporting pharmacokinetic modeling of the PET tracer in preclinical rodent and non‑human primate studies [1]. This application cannot be met by the des‑methyl metabolite or by direct kinase inhibitors, as they exhibit different ionization efficiencies and matrix effects.

Solid‑Phase‑Supported Library Synthesis of CSF1R‑Targeted Probes

The acid‑labile methyl carbamate group permits on‑resin deprotection with 20 % TFA/CH₂Cl₂ (cleavage half‑time < 2 min at 25°C) followed by immediate acylation with ¹⁸F‑labelled prosthetic groups, enabling a one‑pot, two‑step strategy for generating diverse fluorine‑18 CSF1R radioligands on solid support [1]. The chemical orthogonality of the methyl carbamate to Fmoc and Boc protecting groups makes it uniquely suitable for sequential peptide‑coupling‑radiosynthesis workflows.

Process Development and Scale‑Up for Multicenter Clinical Trials

Because the precursor exhibits <0.5 % degradation over 12 months at 4°C and can be formulated as a 10 mg/mL DMSO stock solution that is stable through three freeze‑thaw cycles (HPLC purity change < 0.3 %) [1], it enables centralized manufacture and distribution of GMP‑grade precursor kits. Multiple PET centers in the Parkinson’s Disease Biomarker Program have successfully used a single‑batch preparation over a 2‑year period, thereby reducing batch‑release cost by an estimated 60 % compared to per‑center synthesis of alternative building blocks [2].

Quote Request

Request a Quote for Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.